Aminooxy-PEG9-methane Oxime Bond Hydrolytic Stability Compared with Hydrazone and Imine Linkages
The aminooxy group in Aminooxy-PEG9-methane reacts with aldehydes to form aldoxime bonds that exhibit superior hydrolytic stability relative to hydrazone and imine linkages formed by alternative nucleophile-functionalized linkers . Oxime bonds demonstrate no detectable cleavage under physiological conditions or even mildly acidic environments (pH values encountered in endosomal compartments and certain disease microenvironments) that readily cleave hydrazone and imine bonds [1]. Unlike hydrazone and imine conjugates, which typically require post-conjugation reduction with sodium cyanoborohydride to achieve stable secondary amine linkages, oxime conjugates can be used directly without reduction in most applications, preserving time, simplifying workflows, and avoiding additional purification steps .
| Evidence Dimension | Hydrolytic stability of bioconjugation bonds under physiological and mildly acidic conditions |
|---|---|
| Target Compound Data | Oxime bond formed by aminooxy-aldehyde reaction: no cleavage under physiological conditions or slightly acidic conditions; direct use without reduction in most cases |
| Comparator Or Baseline | Hydrazone bonds and imine bonds: cleave under physiological and mildly acidic conditions; require post-conjugation reduction to form stable C-N bonds |
| Quantified Difference | Qualitative stability advantage: oxime bonds are 'exceptionally stable' and 'do not break' under conditions that cleave hydrazone and imine bonds [1]; hydrazone/imine conjugates require additional reduction step for stabilization |
| Conditions | Physiological pH (7.0-7.5) and mildly acidic conditions representative of endosomal pH (~5.5-6.5) [1] |
Why This Matters
This stability differential eliminates the need for post-conjugation reduction and enables reliable conjugate integrity during extended in vivo circulation or intracellular trafficking, reducing workflow complexity and improving batch-to-batch reproducibility for procurement specifications.
- [1] Amerigo Scientific. Phthalimidooxy-dPEG12-NHS ester Product Description. Oxime bonds do not break under physiological or slightly acidic conditions. Reference: Kalia J, Raines RT. Hydrolytic Stability of Hydrazones and Oximes. Angew Chem Int Ed. 2008;47(39):7523-7526. doi:10.1002/anie.200802651. View Source
